molecular formula C4H3Br2NO B1287660 3-Bromo-5-(bromomethyl)isoxazole CAS No. 88982-28-9

3-Bromo-5-(bromomethyl)isoxazole

Cat. No. B1287660
CAS RN: 88982-28-9
M. Wt: 240.88 g/mol
InChI Key: NFCHMZFEFOKVDT-UHFFFAOYSA-N
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Description

3-Bromo-5-(bromomethyl)isoxazole is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The specific structure of 3-Bromo-5-(bromomethyl)isoxazole includes bromine substituents at the 3rd and 5th positions of the isoxazole ring, which can serve as reactive sites for further chemical transformations.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those with bromine substituents, can be achieved through various methods. For instance, 3,5-disubstituted isoxazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with 1,1-disubstituted bromoalkenes, as described in the synthesis of 3-bromo-5-substituted isoxazoles . Additionally, 3-(bromomethyl)-1,2-benzisoxazole derivatives, which are structurally related to 3-Bromo-5-(bromomethyl)isoxazole, can be synthesized from reactions with sodium bisulfite followed by chlorination and amination . These methods highlight the versatility of bromine-containing isoxazoles as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of isoxazoles, including 3-Bromo-5-(bromomethyl)isoxazole, can exhibit tautomerism, where the compound exists in different forms depending on the solvent polarity . The presence of bromine atoms in the molecule can influence its electronic properties and reactivity. Computational studies, such as density functional theory (DFT), can predict geometrical properties and vibrational wavenumbers, providing insights into the stability and electronic structure of the molecule .

Chemical Reactions Analysis

Bromine atoms in the 3-Bromo-5-(bromomethyl)isoxazole molecule serve as functional groups that can undergo various chemical reactions. For example, the bromomethyl group can participate in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a wide range of heterocyclic compounds . The reactivity of the bromine substituents also enables the conversion of isoxazole derivatives into other heterocycles or pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-(bromomethyl)isoxazole are influenced by the presence of bromine atoms and the isoxazole ring. These properties include solubility, melting point, and stability, which can be assessed through experimental methods such as spectrophotometry . The compound's reactivity and stability under various conditions, such as light exposure and temperature, are crucial for its application in pharmaceutical and chemical research .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Bromo-5-(bromomethyl)isoxazole is significant in the synthesis of various heterocyclic compounds. For instance, it's used in the preparation of 3-aryl-5-(3′-bromo/chlorophenyl)isoxazoles, which have been studied for their antitubercular and antimicrobial activities (Popat, Nimavat, Kachhadia, & Joshi, 2004). Additionally, insights into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate highlight its use as a precursor for the synthesis of isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).

Organic Synthesis

In organic synthesis, 3-Bromo-5-(bromomethyl)isoxazole plays a key role. For example, the synthesis of 5-(Fluoroalkyl)isoxazole building blocks through regioselective reactions of functionalized halogenoximes, highlights its utility. This process is important for the preparation of various fluoroalkyl-substituted isoxazoles (Chalyk et al., 2019).

Development of New Pharmaceutical Compounds

3-Bromo-5-(bromomethyl)isoxazole is also used in the development of new pharmaceutical compounds. Research has shown its application in the synthesis of 3-aminoisoxazoles, which were achieved by the addition-elimination of amines on 3-bromoisoxazolines. This novel two-step procedure is significant in pharmaceutical chemistry (Girardin, Alsabeh, Lauzon, Dolman, Ouellet, & Hughes, 2009).

Bioactive Molecule Synthesis

The compound is involved in the synthesis of bioactive molecules. For instance, continuous flow photochemical synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through organic photoredox catalysis has been investigated. This synthesis is notable in the context of producing molecules with pharmaceutical and agrochemical properties (Sampaio, Mori, Albernaz, Espindola, Salvador, & Andrade, 2023).

Future Directions

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles, including 3-Bromo-5-(bromomethyl)isoxazole, is a promising future direction .

properties

IUPAC Name

3-bromo-5-(bromomethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)7-8-3/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCHMZFEFOKVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617068
Record name 3-Bromo-5-(bromomethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(bromomethyl)isoxazole

CAS RN

88982-28-9
Record name 3-Bromo-5-(bromomethyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-(bromomethyl)-1,2-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Leng, X Zhou, Q Liao, F Wang, H Song… - Angewandte …, 2017 - Wiley Online Library
The asymmetric total syntheses of a group of structurally complex Kopsia alkaloids, (−)‐kopsine, (−)‐isokopsine, (+)‐methyl chanofruticosinate, (−)‐fruticosine, and (−)‐kopsanone, has …
Number of citations: 87 onlinelibrary.wiley.com
Y Lei, Q An, XF Shen, M Sui, C Li, D Jia… - Journal of Medicinal …, 2021 - ACS Publications
Nuclear export factor chromosome region maintenance 1 (CRM1) is an attractive anticancer and antiviral drug target that spurred several research efforts to develop its inhibitor. …
Number of citations: 15 pubs.acs.org

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